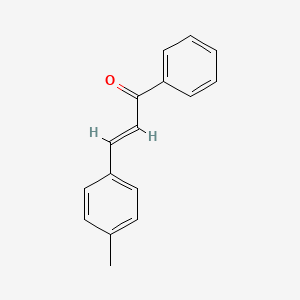

4-Methylchalcone

Description

Overview of Chalcone (B49325) Derivatives in Scientific Inquiry

Chalcones are a class of organic compounds that belong to the flavonoid family. wpmucdn.com Their chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. wpmucdn.comevitachem.com This structural feature makes them a "privileged scaffold" in medicinal chemistry, meaning they can be readily modified to interact with various biological targets. mdpi.com

Found naturally in a variety of plants, including fruits, vegetables, and spices, chalcones serve as precursors for other flavonoids. chemrevlett.com For centuries, herbs containing chalcones have been utilized in traditional medicine to treat a range of illnesses. mdpi.comwisdomlib.org Modern scientific research has confirmed that these compounds possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. ontosight.aiijpsjournal.comzenodo.org The straightforward synthesis of chalcones, most commonly through the Claisen-Schmidt condensation reaction, further enhances their appeal for research and development. mdpi.comchemrevlett.comijpsjournal.com

Significance of 4-Methylchalcone (B181299) as a Core Research Target Compound

Among the numerous chalcone derivatives, this compound stands out as a key compound for academic investigation. Its structure consists of a benzylideneacetophenone backbone with a methyl group at the fourth position of one of the benzene (B151609) rings. ontosight.ai This specific substitution pattern has been the focus of numerous studies to understand its influence on the compound's biological and chemical properties.

The significance of this compound in research is underscored by its role as a key intermediate in the synthesis of more complex molecules and potential pharmaceuticals. wpmucdn.com Researchers have explored its various biological activities, including its potential as an antimicrobial and antioxidant agent. For instance, studies have shown its inhibitory effects against certain bacteria and its capacity to scavenge free radicals. vulcanchem.comnih.gov Furthermore, the unique electronic properties of this compound and its derivatives make them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs). chemimpex.com The continuous exploration of this compound and its derivatives provides a foundation for the design and synthesis of new compounds with tailored properties for a wide range of applications.

Detailed Research Findings on this compound

The scientific community has dedicated considerable effort to understanding the synthesis, structure, and biological potential of this compound. This section presents key research findings related to this compound.

Synthesis and Characterization

The primary method for synthesizing this compound is the Claisen-Schmidt condensation reaction. vulcanchem.com This well-established method involves the base-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone (B1666503). mdpi.com In the case of this compound, this would typically involve the reaction of 4-methylbenzaldehyde (B123495) with acetophenone, or benzaldehyde with 4-methylacetophenone. The reaction is often carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide dissolved in an alcohol such as methanol (B129727) or ethanol. ijpsjournal.comvulcanchem.com The resulting product is typically a yellow crystalline solid. vulcanchem.com

Various analytical techniques are employed to confirm the successful synthesis and purity of this compound. Thin Layer Chromatography (TLC) is a common method used to monitor the progress of the reaction and assess the purity of the final product. vulcanchem.com Spectroscopic methods such as ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure of the synthesized compound. scitepress.org X-ray crystallography has also been used to determine the precise three-dimensional structure of this compound, revealing details about its molecular geometry, including bond lengths and angles. researchgate.netiucr.org

| Synthesis & Characterization of this compound | |

| Primary Synthesis Method | Claisen-Schmidt Condensation |

| Reactants | Substituted Benzaldehyde and Acetophenone |

| Catalyst | Base (e.g., NaOH, KOH) |

| Typical Product Appearance | Yellow Crystalline Solid |

| Purity Analysis | Thin Layer Chromatography (TLC) |

| Structural Elucidation | ¹H-NMR, ¹³C-NMR, X-ray Crystallography |

Biological Activities

Research has unveiled a range of biological activities associated with this compound and its derivatives, making it a compound of interest for pharmaceutical and medicinal chemistry research.

Antimicrobial Activity: this compound has demonstrated inhibitory effects against various microorganisms. ontosight.ai Studies have evaluated its activity against both bacteria and fungi. For example, research has shown that this compound derivatives can exhibit strong inhibitory effects against Escherichia coli and moderate effects against Staphylococcus aureus. vulcanchem.comnih.gov The antimicrobial potential of these compounds is an active area of investigation.

Antioxidant Activity: The antioxidant properties of this compound have also been a subject of study. ontosight.ai The ability of the compound to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging assay. vulcanchem.com Research indicates that this compound possesses antioxidant activity, which is a property linked to the prevention of cellular damage caused by oxidative stress. ontosight.aivulcanchem.com

Other Pharmacological Activities: Beyond its antimicrobial and antioxidant properties, the broader class of chalcones, including derivatives of this compound, has been investigated for a wide array of other pharmacological effects. These include anti-inflammatory, anticancer, and antiviral activities. ontosight.aivulcanchem.comontosight.ai While research into the specific activities of this compound is ongoing, the general biological profile of the chalcone scaffold suggests its potential as a lead compound for the development of new therapeutic agents. mdpi.comijpsjournal.com

| Biological Activities of this compound and its Derivatives | |

| Antimicrobial | Effective against various bacteria and fungi, including E. coli and S. aureus. vulcanchem.comnih.gov |

| Antioxidant | Demonstrates free-radical scavenging capabilities. ontosight.aivulcanchem.com |

| Other Potential Activities | Anti-inflammatory, Anticancer, Antiviral (based on the broader chalcone class). ontosight.aivulcanchem.comontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLFHCPVTULKIV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-87-7, 22252-14-8 | |

| Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V69F7BQ45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Chemical Transformations

Traditional Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most classical and widely employed method for synthesizing chalcones. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. In the case of 4-Methylchalcone (B181299), this involves the reaction between benzaldehyde (B42025) and 4-methylacetophenone.

The synthesis of this compound via Claisen-Schmidt condensation is a staple in organic chemistry, with extensive research focused on optimizing reaction parameters to maximize yields. Key variables that are manipulated include the choice of catalyst, solvent, temperature, and reactant molar ratios.

Typically, the reaction is performed under basic conditions, using catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent, most commonly ethanol. japsonline.com Studies have shown that variations in these conditions can significantly impact the reaction outcome. For instance, research on similar chalcones has demonstrated that adjusting the concentration of the base and the reaction temperature can be crucial for achieving high yields. uinjkt.ac.iduinjkt.ac.idresearchgate.net While some syntheses are conducted at room temperature over several hours japsonline.com, others may employ heating to accelerate the reaction. japsonline.com The percentage yield for traditional methods is often reported in the range of 54-59%, though this can vary based on the specific conditions and purification techniques used. vulcanchem.com

Table 1: Optimization of Traditional Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis This table is representative of typical optimization studies for chalcone synthesis and may include data for closely related analogues where specific data for this compound is not detailed.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde + 4-Methylacetophenone | NaOH | Methanol (B129727) | Room Temp (Stir for 2h, stand for 24h) | ~26h | 54-59% | vulcanchem.com |

| p-Methoxybenzaldehyde + Acetophenone | NaOH (ethanolic) | Ethanol/Water | Room Temp | 48h | 42.1% | uinjkt.ac.idresearchgate.net |

| Benzaldehyde derivatives + Acetophenone derivatives | KOH | Ethanol | Low Temp | - | High | japsonline.com |

The Claisen-Schmidt condensation inherently allows for the formation of two geometric isomers, (E) and (Z), due to the double bond in the propenone bridge. However, the synthesis of this compound and other chalcones almost exclusively yields the (E)-isomer as the major product. vulcanchem.com This stereoselectivity is attributed to the greater thermodynamic stability of the (E)-isomer, where the bulky aromatic rings are positioned on opposite sides of the double bond, minimizing steric hindrance.

The formation of the (E)-isomer is a critical aspect of the synthesis, as the geometry of the molecule is often crucial for its biological activity. ontosight.ai The stereochemistry can be unequivocally confirmed using spectroscopic techniques, particularly Proton Nuclear Magnetic Resonance (¹H NMR). The coupling constant (J-value) between the two vinylic protons (H-α and H-β) is a definitive indicator of the isomer. A large coupling constant, typically around 15-16 Hz, is characteristic of the trans orientation of these protons, confirming the (E)-configuration. rsc.org

Green Chemistry and Sustainable Synthesis Techniques

In response to the growing need for environmentally responsible chemical processes, green chemistry principles have been applied to the synthesis of this compound. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

A prominent green approach for synthesizing chalcones is mechanochemistry, specifically through solvent-free grinding. scitepress.orgresearchgate.netresearchgate.net This technique involves grinding the solid reactants (4-methylacetophenone and benzaldehyde) with a solid base catalyst, such as NaOH, using a mortar and pestle at room temperature. rsc.orgscitepress.org The mechanical force initiates the reaction, which often proceeds rapidly, turning the mixture into a paste and then a solid product within minutes. rsc.orgscitepress.org This method eliminates the need for organic solvents, which are often toxic and contribute to environmental pollution. researchgate.netpropulsiontechjournal.com The reaction work-up is typically simple, involving washing the crude product with water to remove the catalyst, followed by purification via recrystallization. rsc.orgscitepress.org

Solvent-free grinding methods offer significant advantages over traditional solvent-based syntheses in terms of environmental impact and efficiency. The primary benefit is the elimination of organic solvents, which aligns with the core principles of green chemistry by preventing pollution at its source. propulsiontechjournal.com This approach also leads to a higher atom economy, as more of the reactants are incorporated into the final product with minimal waste generation. researchgate.net

Studies have shown that these green protocols are not only more environmentally benign but also highly efficient. Reaction times are often drastically reduced from many hours in conventional methods to just a few minutes of grinding. rsc.orgresearchgate.net Furthermore, yields are frequently very high, often exceeding 80-90%, which is comparable or superior to traditional techniques. researchgate.net The simplicity and cost-effectiveness of the equipment (mortar and pestle) further enhance the appeal of this green methodology. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthesis of Chalcones

| Parameter | Traditional Claisen-Schmidt | Solvent-Free Grinding | Reference |

|---|---|---|---|

| Solvent | Required (e.g., Ethanol, Methanol) | None | rsc.orgresearchgate.net |

| Reaction Time | Hours to days | Minutes | rsc.orgresearchgate.net |

| Energy Input | Often requires heating/reflux | Manual grinding at room temperature | researchgate.net |

| Yield | Moderate to high (e.g., 40-90%) | High to excellent (e.g., 80-95%) | uinjkt.ac.idresearchgate.net |

| Work-up | Often involves extraction, solvent removal | Simple washing with water | rsc.orgscitepress.org |

| Environmental Impact | Generates solvent waste | Minimal waste, high atom economy | researchgate.netpropulsiontechjournal.com |

Biotransformation and Microbial Synthesis Routes

Biotransformation offers a powerful and sustainable alternative to chemical synthesis for modifying this compound and producing its derivatives. This approach utilizes whole microbial cells or their enzymes as biocatalysts, which can perform highly selective reactions under mild conditions.

Research has demonstrated that various microorganisms can efficiently transform this compound. For instance, bacterial strains such as Gordonia sp. DSM44456 and Rhodococcus sp. DSM364 have been used to catalyze the reduction of the α,β-unsaturated double bond of this compound derivatives. rsc.orgmdpi.com This biotransformation typically yields the corresponding dihydrochalcone (B1670589) with high efficiency, often achieving complete conversion within 24 hours. rsc.org In some cases, extending the biotransformation time can lead to further reduction of the carbonyl group to produce the corresponding alcohol. rsc.orgmdpi.com

In addition to bacteria, entomopathogenic filamentous fungi like Isaria fumosorosea and Beauveria bassiana have been employed as biocatalysts. researchgate.netresearchgate.net These fungi can introduce different modifications, such as glycosylation, to the chalcone structure, producing novel derivatives that may possess enhanced stability or solubility. researchgate.net These microbial methods are considered a good alternative to chemical synthesis as they avoid the use of toxic reagents and can facilitate complex, multi-step reactions in a single pot. rsc.org

Enzymatic and Microbial Catalysis for this compound Production and Modification

The application of whole-cell microorganisms is often considered superior to isolated enzymatic modifications, as it circumvents the need for costly enzyme purification, the addition of cofactors, and strict reaction conditions. rsc.org Microbial systems possess a diverse enzymatic apparatus capable of catalyzing various reactions, including the reduction of the α,β-unsaturated bond characteristic of the chalcone scaffold. rsc.orgmdpi.com

Research has identified specific aerobic bacterial strains, namely Gordonia sp. DSM44456 and Rhodococcus sp. DSM364, as highly effective biocatalysts for the transformation of 4'-methylchalcone. rsc.orgrsc.org These microorganisms efficiently catalyze the hydrogenation of the carbon-carbon double bond to produce the corresponding dihydrochalcone. rsc.org This transformation is notably rapid, with studies showing complete conversion of 4'-methylchalcone to 4'-methyldihydrochalcone within 24 hours. rsc.org This is a significant improvement over previously reported methods, such as the use of Corynebacterium equi, which required 72 hours to achieve a similar transformation. rsc.orgmdpi.com The primary enzyme responsible for this specific reduction is believed to be an enoate reductase. rsc.org

The biotransformation process typically involves introducing the this compound substrate to a mature culture of the selected microorganism and monitoring the conversion over time using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). rsc.org

Table 1: Microbial Reduction of 4'-Methylchalcone

| Substrate | Microorganism | Product | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|---|

| 4'-Methylchalcone | Gordonia sp. DSM44456 | 4'-Methyldihydrochalcone | 24 hours | High | rsc.org |

| 4'-Methylchalcone | Rhodococcus sp. DSM364 | 4'-Methyldihydrochalcone | 24 hours | High | rsc.org |

Derivatization via Biotransformation for Novel Compounds

Biotransformation serves as a powerful tool for creating derivatives of this compound that may be difficult to produce through conventional chemical synthesis. rsc.org The enzymatic machinery of microorganisms can introduce a variety of functional groups and structural modifications, leading to novel compounds.

Building on the reduction of the double bond, extending the biotransformation time with Gordonia sp. and Rhodococcus sp. can lead to further derivatization. After the initial formation of 4'-methyldihydrochalcone, a subsequent reduction of the carbonyl group occurs, yielding a novel alcohol, 1-(4-methylphenyl)-3-phenylpropan-1-ol. rsc.org

Furthermore, the biotransformation of substituted this compound analogues reveals the versatility of these microbial catalysts. When 2-hydroxy-4′-methylchalcone was used as a substrate with Gordonia sp. DSM 44456 and Rhodococcus sp. DSM 364, the expected reduction product, 2-hydroxy-4′-methyldihydrochalcone, was formed. mdpi.com However, an unexpected second product, 2,4-dihydroxy-4′-methyldihydrochalcone, was also isolated, indicating that the bacteria possess monooxygenases capable of catalyzing hydroxylation reactions in addition to reductases. mdpi.com

The biotransformation of 4-hydroxy-4′-methylchalcone by the same bacterial strains resulted in three distinct products: the expected 4-hydroxy-4′-methyldihydrochalcone from the reduction of the C=C bond, a further reduced alcohol derivative, and a third, unidentified metabolite. mdpi.com

Fungi have also been employed to create unique derivatives. The biotransformation of 2′-hydroxy-4-methylchalcone in cultures of the entomopathogenic fungus Isaria fumosorosea KCH J2 resulted in the formation of two different dihydrochalcone glucopyranoside derivatives. researchgate.net This demonstrates the ability of fungal biocatalysts to perform glycosylation, a reaction that attaches a sugar moiety to the chalcone core, which can significantly alter its solubility and stability. researchgate.net

Table 2: Derivatization of this compound and its Analogues via Biotransformation

| Substrate | Microorganism/Enzyme System | Reaction Type(s) | Novel Product(s) | Source(s) |

|---|---|---|---|---|

| 4'-Carboxy-4'-methylchalcone | Rhodococcus sp. DSM364 | Reduction of C=C bond, Reduction of C=O group | 4-Carboxy-4'-methyl-α,β-dihydrochalcone, 3-(4-carboxyphenyl)-1-(4-methylphenyl)propan-1-ol | rsc.org |

| 2-Hydroxy-4'-methylchalcone | Gordonia sp. DSM 44456 & Rhodococcus sp. DSM 364 | Reduction of C=C bond, Hydroxylation | 2-Hydroxy-4'-methyldihydrochalcone, 2,4-Dihydroxy-4'-methyldihydrochalcone | mdpi.com |

| 4-Hydroxy-4'-methylchalcone | Gordonia sp. DSM 44456 & Rhodococcus sp. DSM 364 | Reduction of C=C bond, Reduction of C=O group | 4-Hydroxy-4'-methyldihydrochalcone, Corresponding alcohol derivative | mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4'-Methylchalcone |

| 4'-Methyldihydrochalcone |

| 1-(4-methylphenyl)-3-phenylpropan-1-ol |

| 2-Hydroxy-4'-methylchalcone |

| 4-Hydroxy-4'-methylchalcone |

| 2-Hydroxy-4'-methyldihydrochalcone |

| 2,4-Dihydroxy-4'-methyldihydrochalcone |

| 4-Hydroxy-4'-methyldihydrochalcone |

| 4-Carboxy-4'-methylchalcone |

| 4-Carboxy-4'-methyl-α,β-dihydrochalcone |

| 3-(4-carboxyphenyl)-1-(4-methylphenyl)propan-1-ol |

| 2'-Hydroxy-4-methylchalcone (B103711) |

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substituent Position and Nature on Biological Activities

The introduction of various functional groups at different positions on the aromatic rings of the 4-methylchalcone (B181299) scaffold can dramatically alter its biological properties. nih.gov Understanding these relationships is key to designing more potent and selective compounds.

Role of Methyl Group and Other Aromatic Substitutions

The methyl group at the 4-position of the B-ring in this compound is a critical determinant of its activity. Studies on 2'-hydroxychalcones have shown that the introduction of a methyl group at the 4-position of ring B can enhance their biological activities. mdpi.compreprints.org For instance, in studies of anti-inflammatory activity, substitution at the C-4 position with a methyl group did not significantly enhance the inhibitory activity of nitric oxide (NO) production when compared to unsubstituted chalcone (B49325). pharm.or.jp However, the position of other substituents in conjunction with the methyl group is crucial.

The presence of other substituents on the aromatic rings further modulates the biological effects. For example, the introduction of a 4-dialkylamino group in place of a 4-methoxy group has been shown to decrease the antiproliferative activity of certain chalcone derivatives against MCF-7 cancer cells. nih.gov

Influence of Halogen, Methoxy (B1213986), and Hydroxyl Groups on Activity

The addition of halogen, methoxy, and hydroxyl groups to the chalcone framework has been extensively studied to understand their impact on biological activity. nih.govpharm.or.jp

Halogen Groups: The presence and position of halogen atoms can significantly influence the biological profile of chalcone derivatives. For instance, 3-bromo substitution on the B-ring has been shown to result in higher anti-inflammatory activity compared to the unsubstituted chalcone. pharm.or.jp In another study, chalcone derivatives with halogen groups, such as bromo and chloro, demonstrated anticancer activity in breast cancer cells. iainponorogo.ac.id Specifically, a chalcone derivative with a 3,4-dichloro substitution on the A-ring and a 3,4-dimethoxy substitution on the B-ring exhibited notable inhibitory activity against several cervical cancer cell lines. mdpi.com

Methoxy Groups: Methoxy groups are known to play a significant role in the biological activity of chalcones. nih.govnih.gov The number and position of methoxy substituents on the aromatic rings can greatly influence their cytotoxicity. mdpi.comnih.gov Research has shown that methoxy substitution at the 2' or 6' position of the A-ring, especially in combination with a 2'- or 6'-hydroxyl group, is favorable for anti-inflammatory activity. pharm.or.jpnih.gov Furthermore, the methoxylation of chalcones has been found to have a significant impact on the inhibitory potency against drug-resistant proteins in breast cancer. researchgate.net

Hydroxyl Groups: The presence of hydroxyl groups, particularly at the 2'-position of the A-ring, is considered important for the biological activity of chalcones. mdpi.compharm.or.jp Studies have indicated that free hydroxyl groups on the aromatic rings are often essential for enhancing biological activity. mdpi.com For example, 2'-hydroxychalcones are a well-studied class of compounds with various biological properties, including anti-inflammatory and anticancer activities. mdpi.compreprints.org The combination of a 2'-hydroxyl group with other substituents, such as a 4-methyl group on the B-ring, has been shown to enhance the activity of these compounds. mdpi.com

Conformational Analysis and Planarity in Biological Function

The three-dimensional structure and flexibility of chalcone molecules are critical for their interaction with biological targets. nih.gov Chalcones can exist in two isomeric forms, cis and trans, with the trans isomer being the more thermodynamically stable and predominant form. nih.gov The planarity of the molecule, which facilitates the overlap of π orbitals and increases electronic conjugation, is a key factor influencing its biological activity. researchgate.net

Theoretical calculations and experimental studies, such as NMR spectroscopy, are used to analyze the conformational preferences of chalcones. mdpi.comresearchgate.netufms.br These analyses have shown that the s-cis conformation is often predominant for many chalcones, and this conformation is stabilized by hyperconjugative interactions. researchgate.netufms.br A more planar molecular structure allows for better electron delocalization, which can be favorable for biological activity. researchgate.net Conversely, non-planar conformations can hinder electron delocalization. researchgate.net The bioactive conformation of a chalcone derivative when bound to its target, such as tubulin, provides valuable information for designing conformationally restricted mimetics with potentially improved pharmacological properties. csic.es

Design and Synthesis of Novel this compound Derivatives for Enhanced Activity

The insights gained from SAR studies guide the rational design and synthesis of new this compound derivatives with improved biological activities.

α-Methylchalcone Derivatives and Their Bioactivity

The introduction of a methyl group at the α-position of the chalcone scaffold has been a successful strategy for developing new bioactive compounds. researchgate.netnih.gov This modification directly influences the molecule's reactivity as a Michael acceptor and also affects its structure and conformation. researchgate.net A series of α-methylchalcone derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing significant inhibitory effects against human cervical cancer cell lines. mdpi.comnih.gov For example, a specific α-methylchalcone derivative, compound 3k , demonstrated substantial inhibitory effects on HeLa cells while showing lower toxicity to normal cells. mdpi.comnih.gov The synthesis of these derivatives often involves the Claisen-Schmidt condensation reaction, with various catalysts and reaction conditions being explored to optimize the process. nih.gov

Furan-Ring Fused Chalcones and Structure-Activity Correlations

Replacing one of the phenyl rings in the chalcone structure with a furan (B31954) ring has led to the development of novel derivatives with interesting biological activities. iucr.orgnih.gov The furan moiety, with its high π-electron density, can contribute to interactions with biological targets. iucr.org The synthesis of furan-ring fused chalcones, also known as furochalcones, has been carried out to explore their potential as antiproliferative agents. nih.gov

Structure-activity relationship studies on these compounds have revealed that the attachment of a furan moiety to the A-ring can enhance the antiproliferative activity compared to their dihydroxychalcone counterparts. nih.gov For instance, some furan-substituted chalcones have been synthesized and tested for their inhibitory activity against monoamine oxidase (MAO). iucr.org The synthesis of these derivatives typically involves the Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a furan-2-carboxaldehyde. iucr.org

Antimicrobial Research Pathways

The antimicrobial potential of this compound and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies aim to understand the compound's spectrum of activity and its mechanisms of microbial inhibition.

In the realm of antibacterial research, this compound and its derivatives have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial effects are often attributed to the α,β-unsaturated keto group, a common feature in chalcones, which can interact with microbial cell membranes and proteins. ceon.rs The presence, number, and position of functional groups on the phenyl rings also significantly influence the antibacterial activity. ceon.rs

Studies have shown that certain this compound derivatives exhibit stronger inhibition against Escherichia coli than Staphylococcus aureus. ekb.eg For instance, 4-methoxy-4'-methylchalcone was found to be more active against E. coli, while 4-chloro-4'-methylchalcone showed more potent activity against S. aureus. ekb.eg Another study highlighted that various 4'-methylchalcone derivatives effectively prevented the growth of E. coli ATCC10536. rsc.org Furthermore, dihydrochalcone (B1670589) derivatives of 4'-methylchalcone displayed a two to three times stronger inhibitory effect against S. aureus DSM799 compared to the parent chalcones. rsc.org

The minimum inhibitory concentration (MIC) is a key parameter in determining antibacterial potency. For some synthesized chalcone derivatives, MIC values against S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa have been reported to range from 62.50 to 1000 µg/mL. gsconlinepress.com Specifically, one derivative, (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, showed an excellent MIC of 62.5 µg/mL against Bacillus subtilis. gsconlinepress.com

Table 1: In vitro Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Compound/Derivative | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | 4-methoxy-4'-methylchalcone | Stronger inhibition compared to S. aureus | ekb.eg |

| Staphylococcus aureus | 4-chloro-4'-methylchalcone | More potent activity compared to its effect on E. coli | ekb.eg |

| Escherichia coli ATCC10536 | 4'-methylchalcone derivatives | Complete growth prevention | rsc.org |

| Staphylococcus aureus DSM799 | Dihydrochalcone derivatives of 4'-methylchalcone | 2-3 times stronger inhibition than parent chalcones | rsc.org |

The antifungal properties of this compound and its derivatives have been explored, though with mixed results. Some studies have reported a lack of significant activity against common fungal pathogens. For instance, a study investigating newly synthesized chalcone derivatives found no positive results against Candida albicans or Aspergillus niger. researchgate.net Similarly, another study noted that while some chalcones were tested, they did not show significant antifungal activity against C. albicans and C. tropicalis. researchgate.net In contrast, a separate investigation found that 2,4,2'-trihydroxy-5'-methylchalcone exhibited the most intensive anti-Candida activity among the tested derivatives, suggesting its potential as a therapeutic agent for candidosis. researchgate.net

It is believed that the mechanism of antifungal action for some related compounds may involve a nucleophilic reaction with sulfhydryl (-SH) containing compounds within the fungi. nih.gov

Table 2: In vitro Antifungal Activity of Chalcone Derivatives

| Fungal Strain | Compound/Derivative | Observed Effect | Reference |

|---|---|---|---|

| Candida albicans | Newly synthesized chalcone derivatives | No positive results | researchgate.net |

| Aspergillus niger | Newly synthesized chalcone derivatives | No positive results | researchgate.net |

| Candida albicans | Chalcone derivative from 4-bromoacetophenone and 4-bromobenzaldehyde | No significant antifungal activity | researchgate.net |

| Candida tropicalis | Chalcone derivative from 4-bromoacetophenone and 4-bromobenzaldehyde | No significant antifungal activity | researchgate.net |

Chalcones have been identified as promising scaffolds for the development of new antimalarial drugs due to their simple structure, ease of synthesis, and potent activity against both drug-sensitive and resistant strains of Plasmodium falciparum. pensoft.net Several studies have investigated the antimalarial potential of this compound derivatives.

One study reported that nine 4-methoxychalcone (B190469) derivatives showed potent activity against the chloroquine-resistant W2 clone of P. falciparum, with IC50 values ranging from 1.96 µM to 10.99 µM. mdpi.comnih.gov Another investigation found that a series of ten chalcones exhibited good antimalarial activity against both a chloroquine-sensitive (MRC-2) and a chloroquine-resistant (RKL-9) strain of P. falciparum, with IC50 values in the range of 0.12–0.36 µg/mL and 0.15–0.52 µg/mL, respectively. d-nb.info The mechanism of action for some of these chalcones is suggested to be similar to that of chloroquine, involving the inhibition of hemozoin production. d-nb.info

The substitution pattern on the chalcone scaffold plays a crucial role in its antimalarial activity. For example, the presence of methoxy groups on the aromatic rings and the position of nitrogen atoms in pyridine-containing chalcones have been shown to significantly influence their potency. pensoft.net

Table 3: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum

| P. falciparum Strain | Compound/Derivative | IC50 Value | Reference |

|---|---|---|---|

| W2 (chloroquine-resistant) | 4-methoxychalcone derivatives | 1.96 µM - 10.99 µM | mdpi.comnih.gov |

| MRC-2 (chloroquine-sensitive) | Ten different chalcones | 0.12 – 0.36 µg/mL | d-nb.info |

Anti-Inflammatory Research and Molecular Pathways

The anti-inflammatory properties of this compound and its derivatives have been investigated, with studies focusing on their ability to modulate key inflammatory mediators and pathways.

Research has shown that certain chalcone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes. For instance, hesperidin (B1673128) methyl chalcone (HMC), a related compound, has been demonstrated to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. mdpi.comresearchgate.net This inhibition is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. mdpi.com

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for studying inflammation, a derivative of 2'-hydroxy-4'-methoxychalcone (B191446) significantly mitigated the expression of inflammatory cytokines. nih.gov Specifically, at a concentration of 20 μM, this derivative inhibited the production of IL-6, IL-1β, and TNF-α by approximately 83.12%, 68.52%, and 91.64%, respectively. nih.gov Furthermore, some indole-based chalcones have shown remarkable inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response. frontiersin.org

The anti-inflammatory effects of this compound derivatives have also been evaluated in preclinical models of inflammation. In a carrageenan-induced hind paw edema model in mice, a common method for screening anti-inflammatory drugs, a chalcone derivative demonstrated potent anti-inflammatory activity, with a 90% inhibition of edema. frontiersin.org

Hesperidin methyl chalcone (HMC) has been shown to reduce inflammation and pain in various mouse models, including those induced by carrageenan, zymosan, and ultraviolet B (UVB) irradiation. mdpi.comresearchgate.net In a model of titanium dioxide-induced arthritis, HMC inhibited mechanical and thermal hyperalgesia, joint edema, and leukocyte recruitment. mdpi.com These effects are attributed to its ability to reduce oxidative stress and the production of pro-inflammatory cytokines. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxy-4'-methylchalcone |

| 4-chloro-4'-methylchalcone |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one |

| 2,4,2'-trihydroxy-5'-methylchalcone |

| Hesperidin methyl chalcone (HMC) |

| 2'-hydroxy-4'-methoxychalcone |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

| Cyclooxygenase-1 (COX-1) |

Antioxidant Activity Research

Chalcones, as a class of compounds, are recognized for their antioxidant properties and their ability to protect against cellular damage caused by oxidative stress. ontosight.ai The core structure of chalcone, which includes an α,β-unsaturated carbonyl system, contributes to its biological activities. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and widely used method to evaluate the antioxidant activity of compounds. encyclopedia.pubnih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in a color change that can be measured spectrophotometrically. nih.govnih.gov

Research has demonstrated that chalcone derivatives possess significant free-radical scavenging capabilities. amazonaws.comamazonaws.com In studies utilizing the DPPH assay, various chalcone derivatives have shown good antioxidant activity, with scavenging percentages ranging from 15% to 50%. amazonaws.comamazonaws.com The mechanism involves the antioxidant compound interacting with the DPPH radical, leading to its reduction and a decrease in absorbance. encyclopedia.pubnih.gov This free-radical scavenging is a key mechanism by which antioxidants inhibit processes like lipid peroxidation. encyclopedia.pub

Beyond direct free-radical scavenging, this compound and its derivatives have been shown to protect cells from oxidative damage. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of numerous diseases. mdpi.com Chalcones can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular protection against oxidative and xenobiotic stresses. nih.govuniroma1.it

Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase (NQO1). ijbs.commdpi.com For instance, the chalcone derivative 2-iodo-4′-methoxychalcone has been shown to upregulate the expression of nuclear Nrf2 and HO-1, increase superoxide (B77818) dismutase (SOD) activity, and elevate total glutathione (B108866) (GSH) levels in neuronal cells exposed to methylglyoxal-induced stress. mdpi.com This activation of the Nrf2/ARE pathway provides a significant mechanism for cellular protection against oxidative damage. mdpi.comuniroma1.it

Anticancer and Antiproliferative Research

Chalcones have demonstrated notable antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. frontiersin.org For example, phloretin (B1677691), a type of chalcone, has been observed to induce morphological changes in the Caco-2 human colon adenocarcinoma cell line. researchgate.net

In the context of cisplatin-resistant human cervical cancer cells (HeLa/DDP), a novel α-methylchalcone derivative, compound 3k, has shown significant inhibitory effects. mdpi.com This compound was found to induce apoptosis and inhibit the G2/M phase of the cell cycle in both HeLa and HeLa/DDP cells. mdpi.com Similarly, in acute myeloid leukemia (AML) cell lines, 4′-O-Methylbroussochalcone B was found to inhibit proliferation and induce apoptosis. nih.gov

Furthermore, 4-methoxychalcone has been shown to enhance the cytotoxicity of cisplatin (B142131) in A549 lung cancer cells. nih.govresearchgate.net This effect is achieved by inhibiting the Nrf2/ARE-mediated defense mechanism, which leads to an increase in reactive oxygen species and subsequently enhances the cytotoxic effects of cisplatin. nih.gov

Table 1: Antiproliferative and Pro-apoptotic Effects of this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effects |

| Phloretin | Caco-2 | Induced morphological changes. researchgate.net |

| α-methylchalcone derivative (3k) | HeLa, HeLa/DDP | Inhibited cell proliferation, induced apoptosis, and caused G2/M cell cycle arrest. mdpi.com |

| 4′-O-Methylbroussochalcone B | ML-2, OCI-AML5 (AML) | Inhibited proliferation and migration, induced apoptosis, and caused G2/M cell cycle arrest. nih.gov |

| 4-Methoxychalcone | A549 | Enhanced cisplatin-induced cytotoxicity. nih.govresearchgate.net |

The anticancer activities of chalcones are attributed to their interaction with a diverse range of molecular targets and signaling pathways. mdpi.comsemanticscholar.orgnih.gov

Tubulin: Chalcones are known to target tubulin, a key component of microtubules. mdpi.comcsic.es By binding to the colchicine (B1669291) site on tubulin, they inhibit tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis. mdpi.comnih.govresearchgate.net For example, α-methylchalcone derivatives have been identified as potent inhibitors of tubulin polymerization. csic.esmdpi.com

Nrf2/ARE pathway: As mentioned previously, chalcones can modulate the Nrf2/ARE pathway. nih.govuniroma1.it While some chalcones activate this pathway to exert protective effects, others, like 4-methoxychalcone in A549 cells, can inhibit it, thereby sensitizing cancer cells to chemotherapeutic agents. nih.govijbs.com

MDM2/p53: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. nih.gov Its activity is negatively regulated by murine double minute 2 (MDM2). nih.govresearchgate.net Some chalcone derivatives have been designed to inhibit the MDM2-p53 interaction, thereby restoring p53 function and inducing apoptosis in cancer cells. benthamdirect.comrjsocmed.comresearchgate.net For instance, a novel fluorinated chalcone derivative was shown to upregulate p53 and downregulate MDM2 expression in HeLa cells. benthamdirect.comrjsocmed.com

NF-κB: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell proliferation and survival. nih.govsemanticscholar.org Chalcones can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, or by directly inhibiting the IκB kinase (IKK) complex. nih.govnih.gov For example, 4-methoxychalcone has been shown to inhibit TNF-α-stimulated NF-κB transactivation in K562 cells. semanticscholar.orgmedchemexpress.comresearchgate.net

VEGF/VEGFR-2, HIF-1, and MMP-2/9: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.govmdpi.com Chalcones can inhibit angiogenesis by targeting key signaling pathways, including the vascular endothelial growth factor (VEGF)/VEGF receptor-2 (VEGFR-2) pathway, hypoxia-inducible factor-1 (HIF-1), and matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. semanticscholar.orgnih.govresearchgate.net

P-gp/MRP1/BCRP: These proteins are members of the ATP-binding cassette (ABC) transporter family and are major contributors to multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic drugs. proquest.commdpi.comnih.gov Chalcones have been shown to inhibit the function of these transporters, thereby reversing MDR. proquest.commdpi.comoaepublish.comresearchgate.net

Table 2: Key Molecular Targets of this compound Derivatives in Anticancer Research

| Molecular Target | Mechanism of Action |

| Tubulin | Inhibition of polymerization, leading to G2/M arrest and apoptosis. mdpi.comnih.govcsic.es |

| Nrf2/ARE Pathway | Modulation of antioxidant response, sensitizing cancer cells to chemotherapy. nih.govuniroma1.it |

| MDM2/p53 Pathway | Inhibition of MDM2, leading to p53 activation and apoptosis. benthamdirect.comrjsocmed.com |

| NF-κB | Inhibition of activation, suppressing pro-survival signaling. nih.govnih.govsemanticscholar.org |

| VEGF/VEGFR-2, HIF-1, MMP-2/9 | Inhibition of angiogenesis. semanticscholar.orgnih.govresearchgate.net |

| P-gp, MRP1, BCRP | Inhibition of efflux pumps, reversing multidrug resistance. proquest.commdpi.com |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). mdpi.comnih.gov Chalcones have emerged as promising agents to overcome MDR. mdpi.com Their ability to inhibit ABC transporters like P-glycoprotein (P-gp), MRP1, and BCRP is a key mechanism. proquest.commdpi.com By blocking these efflux pumps, chalcones increase the intracellular concentration of chemotherapeutic drugs, restoring their efficacy. frontiersin.org

For example, a chalcone derivative designated C49 was shown to reverse doxorubicin (B1662922) resistance in MCF-7/DOX breast cancer cells by inhibiting the expression of P-gp. frontiersin.org This inhibition was associated with the downregulation of the PI3K/Akt signaling pathway. frontiersin.org Similarly, novel α-methylchalcone derivatives have demonstrated the ability to reverse cisplatin resistance in cervical cancer cells, potentially through dual inhibition of VEGFR-2 and P-gp. mdpi.comsemanticscholar.org Some chalcones have been found to be dual inhibitors of P-gp and BCRP, making them attractive candidates for combating broad-spectrum drug resistance. proquest.comresearchgate.netencyclopedia.pub

Antidiabetic Research

The potential of this compound and its derivatives as antidiabetic agents has been explored in various preclinical studies. This research has primarily focused on their ability to inhibit key carbohydrate-digesting enzymes and their effectiveness in animal models of diabetes.

Chalcones, in general, have been identified as potential inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov The inhibition of these enzymes can delay glucose absorption and consequently lower postprandial blood glucose levels. mdpi.com

Several studies have investigated the inhibitory effects of various chalcone derivatives on these enzymes. For instance, some synthetic chalcones have demonstrated significant inhibitory activity against α-glucosidase, with some derivatives showing even greater potency than the standard drug, acarbose. nih.gov Specifically, a study on 4-methoxychalcone, a related compound, revealed high inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. mdpi.com While direct studies on this compound's specific inhibitory concentrations are not extensively detailed in the provided results, the broader research on chalcones suggests a promising avenue for investigation. nih.govnih.gov

Similarly, various chalcone derivatives have been shown to inhibit α-amylase. nih.govnih.gov For example, chalcone-triazole derivatives and piperonal (B3395001) chalcones have exhibited moderate inhibitory effects against this enzyme. nih.gov Research on specific chalcone derivatives has identified compounds with notable α-amylase inhibitory potential. researchgate.net The general findings from studies on related chalcone compounds indicate that the chalcone scaffold is a viable candidate for the development of α-amylase inhibitors. nih.govnih.gov

Table 1: In vitro Enzyme Inhibition by Chalcone Derivatives

| Compound/Derivative | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Chalcone Derivatives | α-Glucosidase | Significant inhibitory effects, some more potent than acarbose. | nih.gov |

| 4-Methoxychalcone | α-Glucosidase (S. cerevisiae) | High inhibitory activity. | mdpi.com |

| Chalcone-triazole derivatives | α-Amylase | Moderate inhibitory effect. | nih.gov |

| Piperonal chalcones | α-Amylase | Moderate inhibitory effect. | nih.gov |

| Chalconeimine derivatives | α-Amylase | Good percentage of inhibition compared to acarbose. | nih.gov |

The antihyperglycemic activity of synthetic chalcones has been evaluated in animal models, primarily in streptozotocin (B1681764) (STZ)-induced diabetic rats and mice. nih.govscienceopen.com These studies have consistently shown that various chalcone derivatives can effectively reduce blood glucose levels. nih.govnih.gov

For example, a study on 4-methoxychalcone demonstrated that it significantly attenuated the increase in blood glucose after a glucose load in STZ-induced diabetic mice, confirming its antihyperglycemic activity. mdpi.com Another study involving different chalcone derivatives reported a dose-dependent reduction in postprandial hyperglycemia in STZ-induced diabetic mice. scienceopen.comnih.gov One of the tested compounds showed a higher reduction in blood glucose levels than the standard drug, glibenclamide. scienceopen.comnih.gov

These in vivo findings corroborate the results from in vitro enzyme inhibition studies and suggest that chalcones, including potentially this compound, could serve as lead compounds for the development of new antidiabetic drugs. mdpi.comnih.govscienceopen.com

Table 2: In vivo Antidiabetic Effects of Chalcone Derivatives in Animal Models

| Animal Model | Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| STZ-induced diabetic mice | 4-Methoxychalcone | Significantly attenuated the increase in glycemia after glucose loading. | mdpi.com |

| STZ-induced diabetic mice | Chalcone derivatives | Dose-dependent reduction in postprandial hyperglycemia. | scienceopen.comnih.gov |

| STZ-induced diabetic rats | Synthetic chalcones | Moderate to potential ability to reduce blood sugar. | nih.gov |

Other Investigational Biological Activities (Preclinical Focus)

Beyond its potential antidiabetic properties, this compound and its related compounds have been investigated for a range of other pharmacological activities in preclinical settings.

Chalcones have demonstrated a broad spectrum of antiviral activities against various human and plant viruses. researchgate.net The antiviral effects of chalcones are thought to stem from their ability to interfere with different stages of the viral replication cycle, inhibit viral or cellular enzymes, and induce apoptosis. researchgate.net

Specific chalcone derivatives have shown activity against viruses such as the tobacco mosaic virus (TMV) and influenza A virus. mdpi.com For instance, a 4-thioquinazoline chalcone analog displayed potent activity against TMV. mdpi.com Furthermore, naturally occurring chalcones extracted from plants like Glycyrrhiza uralensis have shown inhibitory action against neuraminidase, a key enzyme for the release of new virus particles. frontiersin.org While direct research on the antiviral properties of this compound is limited in the provided results, the general antiviral potential of the chalcone class of compounds is well-documented. researchgate.netmdpi.com

Preclinical studies have indicated that chalcones possess both analgesic and antipyretic properties. mdpi.comresearchgate.net The analgesic effects of chalcone derivatives have been observed in various animal models of pain, such as the writhing test and formalin-induced paw edema. researchgate.net In some cases, the analgesic effects were comparable to those of the reference drug celecoxib. researchgate.net The mechanism of action for the analgesic effects may involve the modulation of inflammatory mediators. researchgate.net

The antipyretic effects of chalcones have also been investigated. mdpi.com For example, one study reported that a specific chalcone derivative exhibited more effective antipyretic effects than ibuprofen (B1674241) and acetaminophen (B1664979) in a mouse model of fever. researchgate.net These findings suggest that chalcones could be a source for the development of new pain and fever-reducing agents. researchgate.netresearchgate.net

Chalcones have been recognized for their insecticidal properties, affecting various insect pests. ilmiyanjumanlar.uz Their mode of action can involve the modulation of the insect's nervous system. ilmiyanjumanlar.uz Some chalcone derivatives have been found to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects, leading to paralysis and death. ilmiyanjumanlar.uz This makes them potential candidates for the development of organic insecticides. ilmiyanjumanlar.uz Research has also highlighted the larvicidal activity of certain chalcone-containing plant extracts against mosquito larvae, such as Aedes aegypti. scielo.br The diverse biological activities of chalcones extend to the agricultural sector, where they could offer an alternative to synthetic pesticides. ilmiyanjumanlar.uz

Biological Activities and Pharmacological Mechanisms in Preclinical Research

Antileishmanial Activity

Extensive searches of preclinical research literature did not yield specific studies on the antileishmanial activity of the compound 4-Methylchalcone (B181299). While the broader class of chalcones has been a subject of significant investigation for activity against various Leishmania species, and structure-activity relationship (SAR) studies have explored the impact of different substituents on the chalcone (B49325) scaffold, research focusing explicitly on the 4-methyl substituted variant is not available in the reviewed scientific literature.

Studies on closely related analogs, such as 4-methoxychalcone (B190469) derivatives, have shown that substitutions on the chalcone rings play a critical role in their antileishmanial potential. For example, the addition of a sulfonamide group to the 4-methoxychalcone structure was found to be important for its activity against Leishmania amazonensis. Other research has indicated that electron-donating groups, like a methoxy (B1213986) group, at specific positions can influence the compound's efficacy. However, without direct experimental data for this compound, its specific effects on Leishmania parasites, including the 50% inhibitory concentration (IC₅₀) against promastigote and amastigote forms and its mechanism of action, remain undetermined.

Therefore, this section cannot be completed as per the specified outline due to the absence of dedicated preclinical research on the antileishmanial properties of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of synthesized 4-Methylchalcone (B181299) and for monitoring the progress of the chemical reactions that produce it.

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the real-time monitoring of the synthesis of this compound. This method allows for the rapid qualitative assessment of a reaction mixture, providing immediate feedback on the consumption of reactants and the formation of the desired product.

In a typical application, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase (the silica gel) and their solubility in the mobile phase (the solvent system). Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values.

The progress of the reaction can be visualized by comparing the spots of the reaction mixture over time to the spots of the starting materials (4-methylbenzaldehyde and acetophenone). The gradual disappearance of the reactant spots and the appearance and intensification of a new spot corresponding to this compound indicate the progression of the reaction. The completion of the reaction is generally inferred when the spots of the starting materials are no longer visible. Visualization of the spots on the TLC plate is often aided by the use of a UV lamp, as chalcones are typically UV-active compounds.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are powerful tools for the unambiguous structural elucidation and confirmation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for determining the precise structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it. In a typical ¹H-NMR spectrum of this compound, the aromatic protons of the two phenyl rings appear as multiplets in the downfield region (typically between 7.2 and 8.1 ppm). The two vinylic protons of the α,β-unsaturated ketone system are particularly characteristic, appearing as doublets with a large coupling constant (J), which confirms their trans configuration. The methyl protons of the tolyl group give a sharp singlet in the upfield region (around 2.4 ppm).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ketone is typically observed at a significantly downfield chemical shift (around 190 ppm). The carbons of the two aromatic rings and the two vinylic carbons of the enone system also give rise to distinct signals in the spectrum. The methyl carbon of the tolyl group appears at a characteristic upfield chemical shift.

| ¹H-NMR Data for this compound | |

| Assignment | Chemical Shift (δ) ppm |

| -CH₃ | ~2.4 (s, 3H) |

| Aromatic-H | ~7.2-7.6 (m) |

| Vinylic-H (α) | ~7.5 (d, 1H, J ≈ 15.6 Hz) |

| Vinylic-H (β) | ~7.8 (d, 1H, J ≈ 15.6 Hz) |

| Aromatic-H (ortho to C=O) | ~8.0 (d, 2H) |

| ¹³C-NMR Data for this compound | |

| Assignment | Chemical Shift (δ) ppm |

| -CH₃ | ~21.5 |

| Aromatic/Vinylic-C | ~122-145 |

| C=O | ~190.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent peak is the strong absorption corresponding to the stretching vibration of the carbonyl (C=O) group of the α,β-unsaturated ketone, which typically appears in the range of 1650-1670 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹. The stretching vibration of the vinylic C=C double bond of the enone system is also observed in this region. The trans-disubstituted nature of the double bond can be identified by the presence of a C-H out-of-plane bending vibration around 970-990 cm⁻¹.

| Characteristic FTIR Peaks for this compound | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3050-3100 |

| Aliphatic C-H stretch (-CH₃) | ~2920 |

| C=O stretch (α,β-unsaturated ketone) | ~1655 |

| Aromatic C=C stretch | ~1605, 1575 |

| C=C stretch (vinylic) | ~1595 |

| C-H out-of-plane bend (trans) | ~980 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation present in the this compound molecule, involving the two aromatic rings and the α,β-unsaturated carbonyl system, gives rise to characteristic absorption bands in the UV-Vis spectrum.

Chalcones typically exhibit two main absorption bands. Band I, which is more intense, is attributed to the π → π* electronic transition of the entire conjugated system and usually appears at a longer wavelength (λ_max). Band II, which is less intense, is associated with the n → π* transition of the carbonyl group and appears at a shorter wavelength. For this compound, the major absorption peak (λ_max) is typically observed in the range of 310-320 nm. The position of this peak can be influenced by the solvent used for the measurement.

| UV-Vis Spectroscopic Data for this compound | |

| Electronic Transition | λ_max (nm) |

| π → π* (Band I) | ~315 |

| n → π* (Band II) | ~230 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.28 g/mol ). The fragmentation pattern of the molecular ion provides further structural information. Common fragmentation pathways for chalcones involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions. For this compound, significant fragments may include those corresponding to the benzoyl cation (m/z 105) and the 4-methylstyryl cation (m/z 117), as well as fragments arising from the loss of small molecules like CO. nih.gov

| Key GC-MS Fragments for this compound | |

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 221 | [M-H]⁺ |

| 207 | [M-CH₃]⁺ |

| 117 | [C₉H₉]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography and Polymorphism Studies of this compound

The solid-state characteristics of this compound, including its precise three-dimensional molecular arrangement and the nature of its intermolecular interactions, have been elucidated through advanced crystallographic techniques. These studies are fundamental to understanding the compound's physical properties and behavior in a crystalline environment.

Single-Crystal X-ray Diffraction for Molecular Structure Analysis

Single-crystal X-ray diffraction (SCXRD) has provided a definitive determination of the molecular structure of this compound. Analysis of the crystal data reveals that the compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The asymmetric unit contains one molecule of this compound.

The molecular structure displays a notable deviation from planarity. A key feature is the significant twist between the two aromatic rings; the dihedral angle between the phenyl ring and the tolyl ring is approximately 50.7(2)°. researchgate.net Furthermore, the central enone bridge (–C=C–C=O) is not perfectly flat, with the O1—C1—C2—C3 torsion angle measured at 16.3(3)°. researchgate.net This non-planar conformation is a critical aspect of its molecular architecture in the solid state.

Detailed crystallographic data obtained from SCXRD analysis are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₄O |

| Formula Weight | 222.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8601 (6) |

| b (Å) | 16.732 (2) |

| c (Å) | 12.5363 (16) |

| β (°) | 93.522 (9) |

| Volume (ų) | 1226.9 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.203 |

| R-factor (R[F² > 2σ(F²)]) | 0.050 |

| wR(F²) | 0.148 |

Data sourced from Acta Crystallographica Section E, 2006. researchgate.net

Polymorphism and Crystal Growth Research

This compound (also referred to as p-Methylchalcone in some literature) is known to exhibit polymorphism, which is the ability of a substance to crystallize into different solid-state forms with distinct crystal structures. Research has identified one stable polymorph and at least two metastable forms.

The different polymorphic forms are designated as Form I, Form II, and Form IV.

Form I is the thermodynamically stable form under ambient conditions.

Form II is a metastable polymorph which gained attention as a "disappearing polymorph," a phenomenon where a once-obtainable crystal form becomes difficult or impossible to reproduce, often due to the inadvertent seeding of the more stable form in the laboratory environment.

Form IV is another metastable form that was discovered serendipitously during experiments aimed at producing Form II.

The structural characterization of these polymorphs required different techniques. The crystal structures of the stable Form I and the metastable Form IV were successfully determined using single-crystal X-ray diffraction. mdpi.com However, due to challenges in growing suitable single crystals of Form II, its structure was resolved using synchrotron powder diffraction data. mdpi.comscirp.org This research underscores the complexity of crystallization processes and the critical role of experimental conditions in determining the resulting solid form.

Table 2: Polymorphic Forms of this compound

| Form | Stability | Characterization Method | Notes |

|---|---|---|---|

| Form I | Stable | Single-Crystal XRD | The most thermodynamically stable form. |

| Form II | Metastable | Synchrotron Powder Diffraction | Known as a "disappearing polymorph"; melts at 89-91 °C. mdpi.com |

| Form IV | Metastable | Single-Crystal XRD | Discovered serendipitously. |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline States

To gain a deeper, quantitative understanding of the intermolecular interactions that govern the crystal packing of this compound, Hirshfeld surface analysis is employed. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify the various close contacts between neighboring molecules. mdpi.com

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density contribution from a specific molecule is greater than that from all others. This surface can be mapped with various properties, such as dₙₒᵣₘ, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. nih.gov

While a detailed Hirshfeld analysis specifically for the parent this compound is not extensively published, studies on very closely related derivatives, such as 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone, provide significant insight into the types of interactions that stabilize the crystal lattice of this compound family. nih.govnih.gov These analyses reveal the importance of several weak interactions:

C—H···π Interactions: These are prominent interactions where a hydrogen atom from one molecule interacts with the π-electron system of an aromatic ring on an adjacent molecule. nih.gov

π-π Stacking: The arrangement of aromatic rings in parallel or offset parallel orientations contributes to the stability of the crystal packing. rsc.org

van der Waals Forces: A network of H···H, C···H, and C···C contacts makes up a significant portion of the total interactions, forming the basis of the crystal's cohesion. mdpi.com

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distances to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. nih.gov This plot allows for the quantitative decomposition of the Hirshfeld surface into contributions from specific types of atomic contacts, revealing the percentage of the total surface area involved in each type of interaction (e.g., H···H, C···H, O···H). This quantitative approach is crucial for comparing the packing environments in different polymorphs or in related chemical structures. uwa.edu.au

Interactions with Biological Systems at a Molecular Level Research Context

Protein-Ligand Binding Studies (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds, including drugs. nih.govnih.gov Understanding the binding of chalcones to HSA is essential for predicting their pharmacokinetic profiles.

Research on chalcone (B49325) derivatives demonstrates their ability to bind to HSA. nih.gov Studies involving 2'-hydroxy-4-methylchalcone (B103711), a closely related derivative, have utilized fluorescence quenching to investigate this interaction. nih.govresearchgate.net The findings from these studies indicate that the binding process occurs through static quenching. This mechanism suggests the formation of a stable, non-fluorescent complex between the chalcone derivative and HSA. nih.govresearchgate.net

The primary forces driving this interaction have been identified as hydrogen bonding and van der Waals forces. nih.govresearchgate.net This indicates that the binding is a spontaneous process. Molecular docking and spectroscopic studies on other chalcone derivatives further support that these compounds can bind to specific sites on the HSA molecule, often near tryptophan residues like Trp-214, which is located in Sudlow's site I. nih.govresearcher.lifersc.org The binding can induce conformational changes in the secondary and tertiary structure of HSA. rsc.org

| Compound | Binding Mechanism | Primary Intermolecular Forces | Binding Site Evidence |

|---|---|---|---|

| 2'-hydroxy-4-methylchalcone | Static Quenching | Hydrogen Bonding, van der Waals Forces | Formation of a ground-state complex |

| General Chalcone Derivatives | Static Quenching | Hydrophobic Interactions, Hydrogen Bonding | Binding near Trp-214 (Sudlow's Site I) |

Membrane Interaction Research (Hydrophilic and Hydrophobic Regions)

The cell membrane is a critical barrier and target for many bioactive molecules. rsc.org Research into the interaction of chalcones with lipid membranes provides insight into their cellular uptake and mechanism of action. Studies on 2'-hydroxy-4-methylchalcone have shown that it interacts with both the hydrophilic (polar head) and hydrophobic (acyl chain) regions of model membranes, such as those made from phosphatidylcholine, and red blood cell membranes. nih.govresearchgate.net

Spectroscopic analyses have revealed that while many flavonoids localize primarily in the hydrophilic part of the lipid membrane, 2'-hydroxy-4-methylchalcone demonstrates a more significant impact on the hydrophobic core of the membrane. nih.govresearchgate.net This interaction leads to a decrease in the fluidity of the hydrophobic region. Concurrently, it causes an increase in the packing order of the lipid polar heads in the hydrophilic region. nih.govresearchgate.net This dual interaction suggests that the chalcone orients itself within the bilayer in a way that affects both the surface and the interior of the membrane.

| Membrane Region | Observed Effect | Biophysical Consequence |

|---|---|---|

| Hydrophobic Region (Acyl Chains) | Strong Interaction | Decreased membrane fluidity |

| Hydrophilic Region (Lipid Heads) | Interaction leading to reorganization | Increased packing order |

Enzyme Inhibition Kinetics and Selectivity Research

Chalcones are recognized as a versatile scaffold for the development of enzyme inhibitors targeting a wide range of enzymes. nih.gov Their inhibitory activity is often linked to their specific substitution patterns.

Research has demonstrated that 4'-amino-4-methylchalcone is a potent inhibitor of the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov Studies have shown its inhibitory concentration (IC50) to be in the sub-micromolar range, comparable to known potent MPO inhibitors. nih.gov

The broader family of chalcone derivatives has been investigated for inhibition against various other enzymes. For instance, different chalcones have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), tyrosinase, and α-glucosidase. nih.govnih.govdovepress.com The mode of inhibition can vary, with examples of competitive, noncompetitive, and mixed-type inhibition being reported depending on the specific chalcone and target enzyme. nih.gov For example, certain 2′,4′,6′-trihydroxychalcones exhibit competitive inhibition against tyrosinase, while some 4-hydroxychalcone (B181621) derivatives act as mixed-type inhibitors of acetylcholinesterase (AChE). nih.gov This highlights the tunability of the chalcone structure to achieve selective enzyme inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type | Source |

|---|---|---|---|---|

| 4'-amino-4-methylchalcone | Myeloperoxidase (MPO) | 0.250 ± 0.012 µmol L-1 | Not specified | nih.gov |

| 2',4',6'-trihydroxychalcone derivatives | Tyrosinase | Micromolar range | Competitive | nih.gov |